

A Comprehensive Spectroscopic Guide to 3,5-Diiodo-4-methoxypyridine

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Compound of Interest

Compound Name: 3,5-Diiodo-4-methoxypyridine

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Introduction

3,5-Diiodo-4-methoxypyridine is a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, a thorough structural characterization is paramount to confirm its identity and purity. This guide provides a detailed overview of the expected spectroscopic data for **3,5-diiodo-4-methoxypyridine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a synthesis of established principles of spectroscopy and data from analogous substituted pyridine compounds, offering a robust framework for researchers working with this molecule.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic output. **3,5-Diiodo-4-methoxypyridine** consists of a pyridine ring substituted with two iodine atoms at positions 3 and 5, and a methoxy group at position 4. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of **3,5-Diiodo-4-methoxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of **3,5-diiodo-4-methoxypyridine**, a simplified spectrum is expected.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show two distinct signals corresponding to the aromatic protons and the methoxy group protons.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment	Rationale
~8.2	Singlet	2H	H-2, H-6	<p>The two protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. Their chemical shift is expected to be downfield due to the deshielding effect of the electronegative nitrogen atom and iodine atoms. The signal will appear as a singlet as there are no adjacent protons to couple with.</p>
~4.0	Singlet	3H	-OCH ₃	<p>The three protons of the methoxy group are equivalent and will appear as a sharp singlet. The chemical shift is typical for a methoxy group attached to an aromatic ring.</p>

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, corresponding to the four unique carbon environments in the molecule.

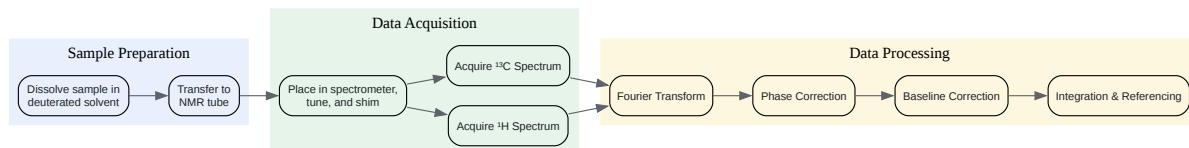
Chemical Shift (δ) ppm (Predicted)	Assignment	Rationale
~160	C-4	The carbon atom attached to the oxygen of the methoxy group is expected to be significantly deshielded and appear at a low field.
~150	C-2, C-6	The two equivalent carbon atoms adjacent to the nitrogen are deshielded and will appear downfield.
~90	C-3, C-5	The carbon atoms bonded to the iodine atoms are expected to be shielded due to the heavy atom effect of iodine, resulting in an upfield chemical shift.
~60	-OCH ₃	The carbon of the methoxy group will have a characteristic chemical shift in this region.

Experimental Protocol: NMR Data Acquisition

A general protocol for acquiring NMR data for a solid sample like **3,5-diiodo-4-methoxypyridine** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.



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Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3,5-diiodo-4-methoxypyridine** is expected to show characteristic absorption bands for the C-O, C-N, C-H, and C-I bonds, as well as aromatic C=C and C=N stretching vibrations.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
3100-3000	Weak-Medium	Aromatic C-H stretch
2950-2850	Weak-Medium	Aliphatic C-H stretch (-OCH ₃)
1600-1450	Medium-Strong	Aromatic C=C and C=N stretching
1250-1200	Strong	Aryl-O-C asymmetric stretch
1050-1000	Medium	Aryl-O-C symmetric stretch
Below 600	Medium	C-I stretch

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.
- Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.

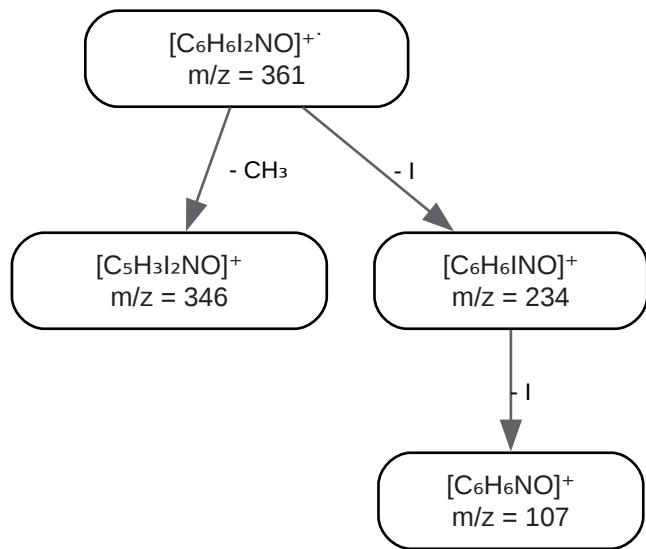
Expected Mass Spectrum

The electron ionization (EI) mass spectrum of **3,5-diiodo-4-methoxypyridine** is expected to show a prominent molecular ion peak. The isotopic pattern of this peak will be characteristic of a molecule containing two iodine atoms.

m/z (Predicted)	Ion	Rationale
361	$[M]^+$	Molecular ion peak. The presence of two iodine atoms will result in a characteristic isotopic pattern.
346	$[M - \text{CH}_3]^+$	Loss of a methyl radical from the methoxy group.
234	$[M - \text{I}]^+$	Loss of an iodine atom.
107	$[M - 2\text{I}]^+$	Loss of both iodine atoms.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.



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Caption: Predicted major fragmentation pathways for **3,5-Diiodo-4-methoxypyridine** in EI-MS.

Conclusion

The spectroscopic data presented in this guide, derived from foundational principles and analysis of related structures, provides a comprehensive technical overview for the characterization of **3,5-diiodo-4-methoxypyridine**. The predicted NMR, IR, and MS spectra offer researchers and drug development professionals a reliable reference for confirming the synthesis and purity of this compound, thereby ensuring the integrity of their subsequent research and development activities.

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